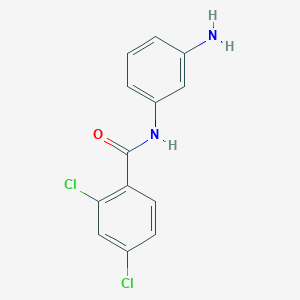

N-(3-氨基苯基)-2,4-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

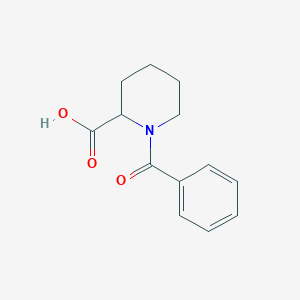

The synthesis of related benzamide derivatives often involves acylation reactions, where an amine is reacted with an acid chloride or ester to form the corresponding benzamide. For example, the synthesis of various benzamide derivatives has been demonstrated through reactions involving different substituents to investigate their effects on biological activity or physical properties. Such reactions highlight the versatility of benzamide synthesis methods and the potential for generating a wide range of substituted derivatives, including those with dichloro and amino groups on the benzene ring (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(3-aminophenyl)-2,4-dichlorobenzamide, can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the crystal and molecular structures of certain benzamide derivatives have been determined, revealing insights into their conformation and the influence of substituents on the overall molecular geometry (Cabezas et al., 1988).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that can alter their chemical and physical properties. These reactions include nucleophilic substitutions, where the chloro groups can be replaced by other atoms or groups, and the amide functionality can engage in condensation reactions. The chemical reactivity of benzamide derivatives is influenced by the electronic effects of the substituents, which can affect the compound's stability and reactivity towards different reagents (El-Sayed, 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their practical applications. These properties are significantly influenced by the molecular structure, particularly the nature and position of substituents on the benzamide core. For example, the presence of dichloro and amino groups can impact the compound's solubility in various solvents and its ability to form crystals with distinct polymorphic forms (Bashkirava et al., 2007).

科学研究应用

质谱分析

该化合物在质谱(MS)中的行为,特别是其质子化形式的碎片化,已被研究。 研究人员观察到当苯胺环上存在供电子基团时,会产生特定的离子碎片,这对于区分异构体和分析分子结构非常有用 .

有机合成化学

“N-(3-氨基苯基)-2,4-二氯苯甲酰胺”是合成N-芳基酰胺的合成方案的起点。 这些化合物在合成多种天然产物和生物活性化合物方面具有重要意义,包括扑热息痛等药物 .

光致发光调谐

在材料科学领域,该化合物的衍生物已被用于调节基于铕的发光材料的激发波长。 该应用对于开发具有特定光学性质的新材料至关重要 .

安全和危害

作用机制

Target of Action

Similar compounds such as n-(3-aminophenyl)methanesulfonamide and 3-aminophenyl N methylcarbamate have been used in the preparation of biologically and pharmacologically active molecules and as reactants for Suzuki–Miyaura coupling , respectively

Mode of Action

For instance, YM 244769, a compound with a similar structure, has been reported to inhibit the reverse mode of Na+/Ca2+ exchange (NCX), affecting Na±dependent 45 Ca2+ uptake .

Biochemical Pathways

brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions .

Result of Action

For instance, N-(3-Aminophenyl)methanesulfonamide has been used as a reactant for the preparation of biologically and pharmacologically active molecules .

属性

IUPAC Name |

N-(3-aminophenyl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMXPAZFFSOJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352211 |

Source

|

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293737-92-5 |

Source

|

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)